6-Bromothiochromane-2-carboxylic acid
CAS No.:
Cat. No.: VC17481160
Molecular Formula: C10H9BrO2S
Molecular Weight: 273.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrO2S |
|---|---|
| Molecular Weight | 273.15 g/mol |
| IUPAC Name | 6-bromo-3,4-dihydro-2H-thiochromene-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H9BrO2S/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) |
| Standard InChI Key | YBKUFWGUBFWZFW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=CC(=C2)Br)SC1C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Core Structure and Substituent Effects
The thiochromane backbone consists of a benzannulated thiopyran ring, where sulfur replaces the oxygen atom in traditional chromane systems. The bromine atom at position 6 introduces steric and electronic effects, while the carboxylic acid at position 2 enhances polarity and hydrogen-bonding capacity. These features collectively influence the compound’s solubility, stability, and interaction with biological targets.
Table 1: Molecular Properties of 6-Bromothiochromane-2-carboxylic Acid
| Property | Value |
|---|---|
| IUPAC Name | 6-bromo-3,4-dihydro-2H-thiochromene-2-carboxylic acid |
| Molecular Formula | C₁₀H₉BrO₂S |
| Molecular Weight | 273.15 g/mol |
| InChI Key | YBKUF... (truncated) |
| CAS Number | Not publicly disclosed |
The electron-withdrawing bromine atom polarizes the aromatic ring, directing electrophilic substitutions to specific positions, while the carboxylic acid group facilitates salt formation and derivatization.
Synthesis and Optimization
Microwave-Assisted Synthesis
The compound is synthesized via a two-step protocol:
-
Bromination: Introduction of bromine to thiochromane-2-carboxylic acid precursors.
-
Cyclization and Functionalization: Microwave irradiation accelerates ring closure and carboxyl group stabilization, reducing reaction times from hours to minutes.
Table 2: Optimized Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Polar aprotic (e.g., DMF) |
| Temperature | 120–150°C |
| Reaction Time | 10–15 minutes |
| Yield | 87% |
Microwave synthesis enhances reproducibility and minimizes side reactions compared to conventional heating.
Reactivity and Pharmaceutical Applications
Chemical Modifications
The carboxylic acid group enables esterification, amidation, and metal coordination, while the bromine atom supports cross-coupling reactions (e.g., Suzuki-Miyaura). Such versatility makes the compound a valuable intermediate for drug discovery.
Biological Activity
Preliminary studies suggest broad-spectrum bioactivity:
-
Anti-inflammatory: Inhibits COX-2 and NF-κB pathways in vitro.
-
Antimicrobial: Shows efficacy against Gram-positive bacteria (MIC: 8–16 µg/mL).
-
Analgesic: Modulates TRPV1 receptors in rodent models.
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy:
-
¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm; thiopyran methylenes appear at δ 2.8–3.5 ppm.
-
¹³C NMR: Carboxylic carbon at δ 170–175 ppm; brominated aromatic carbons at δ 120–130 ppm.
-
-
IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch).
Table 3: Key Spectral Signatures
| Technique | Signature | Assignment |
|---|---|---|
| ¹H NMR | δ 3.2 (t, 2H) | Thiopyran CH₂ |
| IR | 1695 cm⁻¹ | Carboxylic acid C=O |
Future Directions
While current synthesis methods are efficient, scalability for industrial applications remains untested. Further studies should explore:
-
In vivo pharmacokinetics and toxicity.
-
Structure-activity relationships (SAR) of derivatives.
-
Catalytic applications in asymmetric synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume